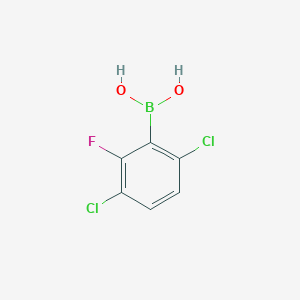

(3,6-二氯-2-氟苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3,6-Dichloro-2-fluorophenyl)boronic acid” is a type of boronic acid, which is a class of compounds containing a boron atom bonded to an oxygen atom and two hydroxyl groups . Boronic acids are known for their mild and functional group tolerant reaction conditions, making them useful in various chemical reactions .

Molecular Structure Analysis

The molecular structure of boronic acids typically consists of a boron atom bonded to an oxygen atom and two hydroxyl groups . The presence of halogens (chlorine and fluorine in this case) and their positions can significantly influence the properties of the compound .Chemical Reactions Analysis

Boronic acids, including “(3,6-Dichloro-2-fluorophenyl)boronic acid”, are often used in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used in the preparation of biologically active biphenyls and arylboron difluoride Lewis acids .科学研究应用

用生物学相关的二醇进行结合

硼酸因其与1,2-和1,3-二醇形成复合物的能力而闻名,二醇在诸如糖类和肽聚糖等生物分子中含量丰富。此特性在动态共价材料(如水凝胶)的开发中得到利用,此类材料对生物刺激表现出响应行为。Brooks、Deng和Sumerlin(2018)进行的研究强调了理解硼酸与二醇的结合亲和力所遵循的结构-反应性关系对于其在传感、递送和材料化学中的应用的重要性(Brooks, Deng, & Sumerlin, 2018)。

硼酸衍生物的合成

硼酸衍生物的合成对于创造具有特定功能的新材料和分子至关重要。Das等人(2003)展示了氨基-3-氟苯基硼酸的合成,突出了硼酸在构建葡萄糖传感材料中的作用,该材料可以在生理pH水平下运行(Das et al., 2003)。

有机合成

硼酸作为有机合成中的中间体,促进了复杂有机分子的产生。孙海霞等人(2015)讨论了3-硼-5-氟苯甲酸的合成,它是合成烯烃、苯乙烯和联苯衍生物的重要中间体,在天然产物和有机材料的生产中至关重要(Sun Hai-xia et al., 2015)。

大环化合物化学

硼酸酯在大环化合物化学中至关重要,它们有助于复杂环状结构的开发。Fárfan等人(1999)为硼酸酯在大环化合物化学中的新视角提供了见解,展示了它们在构建新型大环和二聚体结构中的多功能性(Fárfan et al., 1999)。

传感应用

硼酸对二醇的独特反应性及其形成可逆硼酸酯的能力使其成为开发传感器的优秀候选者。Oesch和Luedtke(2015)讨论了碳水化合物三醇的荧光化学传感器,该传感器可以区分作为二醇或三醇单元结合的碳水化合物,从而提供有关碳水化合物的有价值的立体化学信息(Oesch & Luedtke, 2015)。

作用机制

Target of Action

The primary target of (3,6-Dichloro-2-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group, forming a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (3,6-Dichloro-2-fluorophenyl)boronic acid . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects include the synthesis of a wide range of organic compounds .

Pharmacokinetics

They are readily prepared and used in reactions due to these properties .

Result of Action

The result of the action of (3,6-Dichloro-2-fluorophenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds .

Action Environment

The action of (3,6-Dichloro-2-fluorophenyl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and the reaction conditions . The compound is known for its stability, which allows it to be used under a variety of conditions . .

安全和危害

未来方向

Boronic acids have broad applications in organic synthesis, catalysis, supramolecular chemistry, and material engineering, as well as in biology and medicine . The future research directions could involve exploring new synthesis methods, studying the influence of different substituents on the properties of boronic acids, and developing new applications in various fields .

属性

IUPAC Name |

(3,6-dichloro-2-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQQOHAKWSAPPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)Cl)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl2FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745023.png)

![1-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetyl)piperidine-4-carboxamide](/img/structure/B2745024.png)

![7-Amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one](/img/structure/B2745026.png)

![Tert-butyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2745027.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B2745030.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2745032.png)

![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2745037.png)

![2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2745038.png)